molecular formula C20H27NO4S B2441530 N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 1040643-92-2

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2441530
CAS No.: 1040643-92-2
M. Wt: 377.5
InChI Key: RDEBNHYDBFSGGL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a tolyloxy group, and a mesitylmethanesulfonamide moiety, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-14-7-6-8-19(11-14)25-13-18(22)12-21(26(5,23)24)20-16(3)9-15(2)10-17(20)4/h6-11,18,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEBNHYDBFSGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(m-tolyloxy)propylamine with mesitylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-(m-tolyloxy)propyl)succinimide
  • N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound is characterized by its unique structure, which includes a methanesulfonamide group and phenolic moieties. Its molecular formula is C19H27N1O4S, and it has a molecular weight of approximately 367.49 g/mol. The presence of hydroxy and methyl groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, related compounds have shown significant anticancer effects against lung cancer cell lines in assays such as the Sulforhodamine B (SRB) assay .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies on similar structures have indicated a reduction in pro-inflammatory cytokines and nitric oxide production in activated macrophages .

Efficacy Studies

To evaluate the biological activity of this compound, several in vitro studies have been conducted.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObservationsReference
AnticancerLung cancer cell linesSignificant inhibition of cell proliferation
Anti-inflammatoryRAW264.7 macrophagesDecreased NO production and pro-inflammatory cytokines

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer properties of structurally similar compounds, it was found that treatment led to a reduction in cell viability across multiple lung cancer cell lines. The use of the SRB assay demonstrated that these compounds could effectively inhibit tumor growth .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of related compounds showed a significant reduction in nitric oxide levels and pro-inflammatory cytokine expression in LPS-stimulated RAW264.7 cells. These findings highlight the potential for therapeutic applications in inflammatory diseases .

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